

An In-depth Technical Guide to the Predicted Antibacterial Spectrum of Fosfadecin

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Compound of Interest

Compound Name: **Fosfadecin**

Cat. No.: **B040143**

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Disclaimer: Scientific literature providing in-depth data specifically on the antibacterial spectrum of **Fosfadecin** is limited. **Fosfadecin** is a nucleotide antibiotic that is known to be hydrolyzed to fosfomycin.^[1] Consequently, much of the understanding of its potential antibacterial activity is inferred from the extensive research available on fosfomycin. This guide synthesizes the available information on **Fosfadecin** and leverages data on fosfomycin to predict its antibacterial spectrum and mechanism of action.

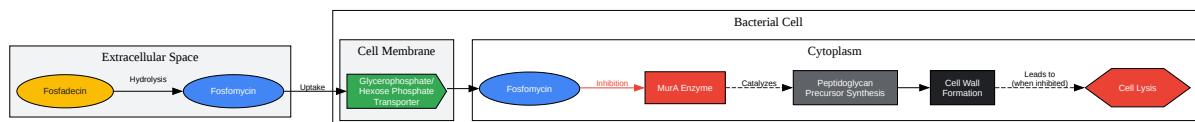
Introduction

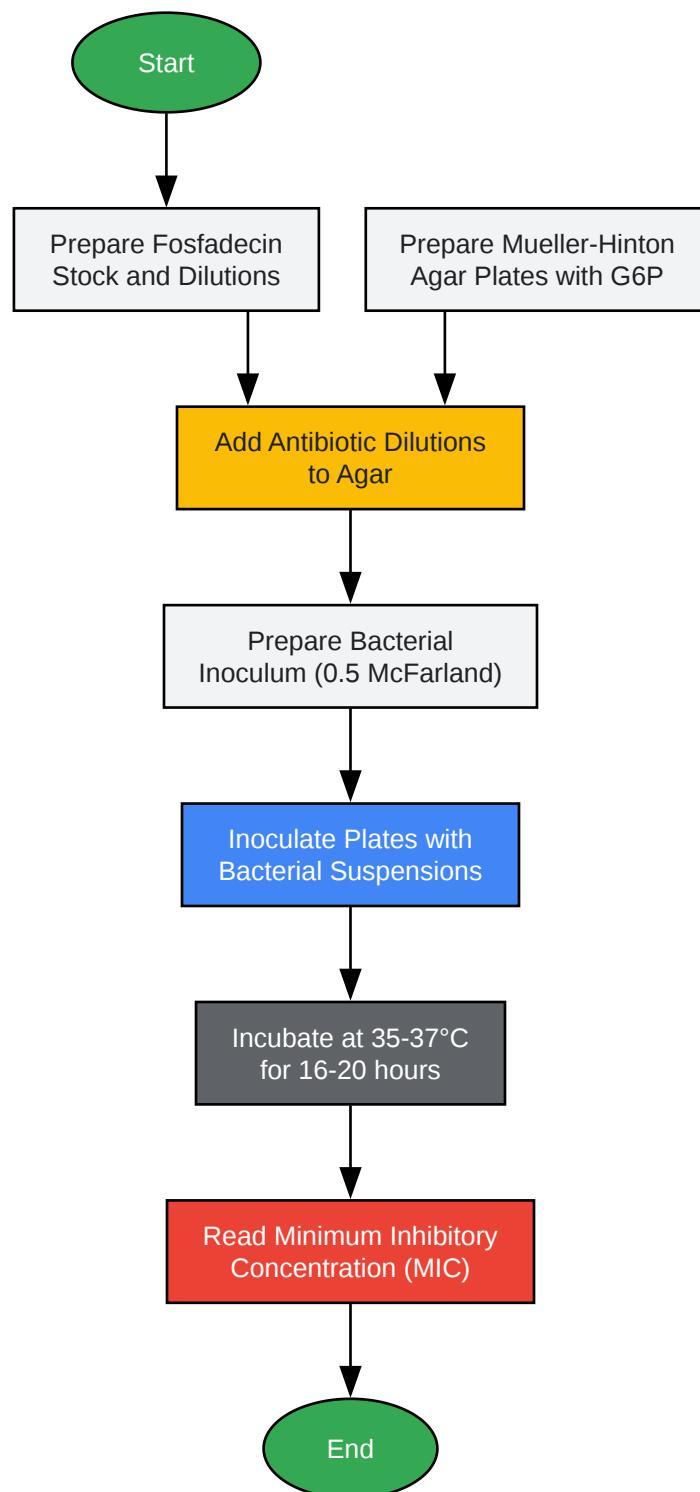
Fosfadecin is a novel nucleotide antibiotic isolated from the culture filtrates of *Pseudomonas viridiflava*.^[1] Structurally, it is a precursor that can be enzymatically or chemically hydrolyzed to produce fosfomycin, a well-characterized broad-spectrum antibiotic.^[1] While direct studies on **Fosfadecin**'s antibacterial activity are not abundant, it has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, although this activity is reported to be weaker than that of fosfomycin itself.^[1] This suggests that **Fosfadecin** may act as a prodrug, with its *in vivo* efficacy being largely dependent on its conversion to fosfomycin.

Predicted Mechanism of Action

The antibacterial effect of **Fosfadecin** is predicted to be primarily mediated by its hydrolysis product, fosfomycin. Fosfomycin acts by inhibiting a crucial early step in bacterial cell wall biosynthesis.^{[2][3][4]} It specifically and irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).^{[3][5][6]} This enzyme catalyzes the formation of UDP-N-acetylmuramic acid, a necessary precursor for peptidoglycan synthesis.^[6]

By blocking this pathway, fosfomycin prevents the formation of the bacterial cell wall, leading to cell lysis and death.^[2] Fosfomycin enters the bacterial cell through the L-alpha-glycerophosphate and hexose-6-phosphate transporter systems.^{[2][6]}





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